2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C10H14N2OSi . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- consists of a pyridine ring attached to an acetonitrile group, with a trimethylsilyl group attached to the oxygen atom . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
The trimethylsilyl group in 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Applications De Recherche Scientifique
Mass Spectrometry Applications
A study by Tulloch (1985) highlights the use of pyrrolidides, which includes derivatives of 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-, in mass spectrometry. The research focused on the mass spectra of pyrrolidides of oxy and hydroxy octadecanoic acids and their trimethylsilyl (TMS) ethers, demonstrating variations in amide- and substituent-directed fragmentation based on the substituent's position on the carbon chain. The study provides valuable insights into the use of these compounds in mass spectrometric analysis (Tulloch, 1985).
Surface Reactivity Studies
Lorenzelli et al. (1980) investigated the surface reactivity of hematite (α-Fe2O3) with adsorbed electron-donor organic molecules, including acetonitrile, a related compound to 2-Pyridineacetonitrile. This study provides insights into the chemical interactions and transformations of organic molecules on metal oxide surfaces, which can be relevant for understanding the reactivity of similar nitrile compounds (Lorenzelli, Busca, & Sheppard, 1980).
Molecular Structure Analysis
Jansone et al. (2007) described the molecular and crystal structure of compounds closely related to 2-Pyridineacetonitrile. This research provides insights into the molecular structures and conformations of similar nitrile compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Jansone et al., 2007).
Reactivity in Organic Synthesis
Kim, Lantrip, and Fuchs (2001) explored the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, related to 2-Pyridineacetonitrile. Their findings contribute to the understanding of the reactivity of such compounds in organic synthesis, which can be crucial in developing new synthetic methods and applications (Kim, Lantrip, & Fuchs, 2001).
Mécanisme D'action
Target of Action
2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-, also known as 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile, is primarily used as a pharmaceutical intermediate
Mode of Action
As an intermediate in pharmaceutical synthesis, its mode of action would largely depend on the specific drug it is used to produce .
Biochemical Pathways
As a pharmaceutical intermediate, it is involved in the synthesis of various drugs, each of which may affect different biochemical pathways .
Pharmacokinetics
As a pharmaceutical intermediate, its pharmacokinetic properties would largely depend on the specific drug it is used to produce .
Result of Action
As a pharmaceutical intermediate, its effects would largely depend on the specific drug it is used to produce .
Action Environment
As a pharmaceutical intermediate, these factors would largely depend on the specific drug it is used to produce .
Propriétés
IUPAC Name |
2-pyridin-2-yl-2-trimethylsilyloxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(8-11)9-6-4-5-7-12-9/h4-7,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQMBNGDWDQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.